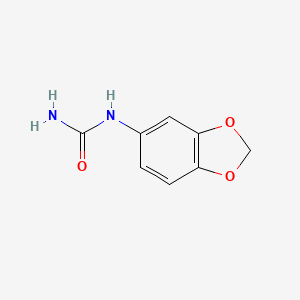

N-1,3-benzodioxol-5-ylurea

Übersicht

Beschreibung

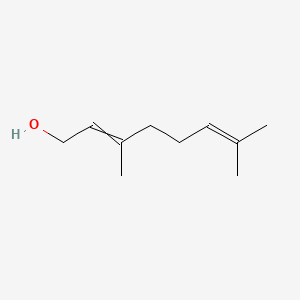

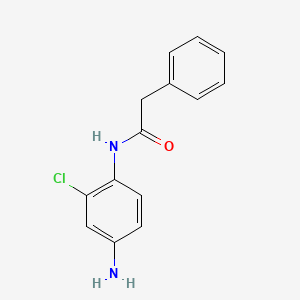

“N-1,3-benzodioxol-5-ylurea” is a chemical compound with the linear formula C8H8N2O3 . It has a molecular weight of 180.165 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “N-1,3-benzodioxol-5-ylurea” is represented by the linear formula C8H8N2O3 . The average mass is 180.161 Da and the monoisotopic mass is 180.053497 Da .Wissenschaftliche Forschungsanwendungen

1. Neuropharmacological Effects

N-1,3-benzodioxol-5-ylurea derivatives have been studied for their impact on neuropharmacological functions. An experimental drug, 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, showed enhancement in glutamatergic transmission in the brain and facilitated the induction of long-term potentiation in the hippocampus of rats. This substance was also found to improve memory retention in various cognitive tasks, underscoring its potential in neuropharmacology (Stäubli et al., 1994).

2. Antibacterial Properties

N-1,3-benzodioxol-5-ylurea compounds have been synthesized and evaluated for their antibacterial activities. For instance, derivatives of this compound, such as N-substituted sulfonamide derivatives, displayed moderate antibacterial activities compared to standard drugs like ciprofloxacin. This highlights the potential use of these compounds in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2015).

3. Anticancer and DNA Binding Potential

Research has been conducted on 2-phenyl 1,3-benzodioxole derivatives for their anticancer, antibacterial, and DNA binding capabilities. Certain compounds within this group showed greater anticancer and antibacterial potency than standard reference compounds. These findings suggest their potential use in cancer and bacterial infection treatments (Gupta et al., 2016).

4. Corrosion Inhibition

Piperine derivatives, including those with a 1,3-benzodioxol-5-yl structure, have been investigated as corrosion inhibitors on iron surfaces. Theoretical studies suggest these compounds can effectively inhibit corrosion, indicating their potential application in materials science and engineering (Belghiti et al., 2018).

5. Pharmaceutical Synthesis

Derivatives of N-1,3-benzodioxol-5-ylurea are used in the synthesis of various pharmaceuticals. For example, enantioselective reductions of certain derivatives have been used to produce alcohols which are raw materials for medications like epinephrine and norepinephrine (Antunes et al., 2004).

6. Spectroscopic and Quantum Mechanical Investigations

Spectral and quantum mechanical studies have been performed on compounds like 1-(1,3-Benzodioxol-5-yl)thiourea. These studies provide valuable insights into the molecular geometry, vibrational frequencies, and electronic structure of these compounds, which is essential for their application in various scientific fields (Ragamathunnisa M et al., 2015).

7. Enhancement of Physical Endurance

1-(1,3-benzodioxol-5-yl-carbonyl) piperidine has been studied for its potential to enhance physical endurance and aid in fatigue recovery. Research on mice demonstrated that this compound increases swimming endurance, affects glycogen storage, and improves cellular antioxidant enzyme activities (Fan et al., 2014).

Safety And Hazards

Sigma-Aldrich sells “N-1,3-benzodioxol-5-ylurea” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For safety data, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Eigenschaften

IUPAC Name |

1,3-benzodioxol-5-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-8(11)10-5-1-2-6-7(3-5)13-4-12-6/h1-3H,4H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDRRVXXFFXKMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1,3-benzodioxol-5-ylurea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1633066.png)

![3-(3-Hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(2-isocyanatophenyl)methyl]benzene](/img/structure/B1633067.png)

![2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B1633070.png)

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1633099.png)

![3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1633101.png)